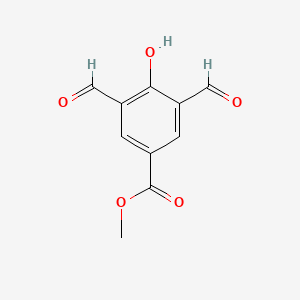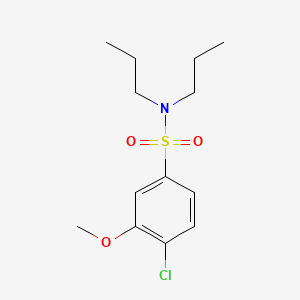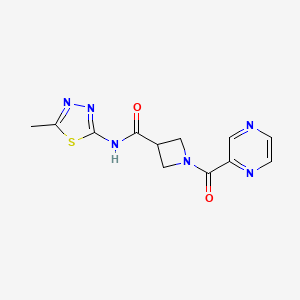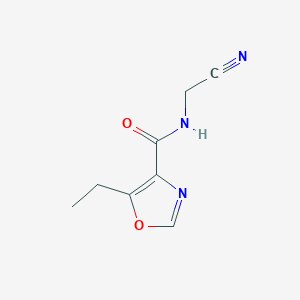![molecular formula C21H17N3O2S2 B3003922 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899735-46-7](/img/structure/B3003922.png)
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has shown that analogs of this compound, such as 2-anilinonicotinyl-linked acrylamide conjugates, have demonstrated cytotoxic activity against various human cancer cell lines. These compounds, including ones with similar structures, have been evaluated for their ability to inhibit tubulin polymerization, induce cell-cycle effects, and trigger apoptotic cell death in cancer cells, particularly in the A549 human lung adenocarcinoma epithelial cell line (Kamal et al., 2014).
Thiazole-incorporated pyridine derivatives, related to the chemical , have been synthesized and shown to exhibit significant in vitro anticancer activity against various cancer cell lines, including prostate, liver, laryngeal, and breast cancer. Some of these compounds have demonstrated higher activity against breast cancer than standard treatments (Bayazeed & Alnoman, 2020).
Antimicrobial and Insecticidal Applications
Certain synthesized compounds with structures related to (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide have been investigated for their potential as insecticidal agents. These compounds, which include sulfonamide-bearing thiazole moieties, have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Novel antimicrobial acyclic and heterocyclic dyes and their precursors, based on similar molecular structures, have demonstrated significant antimicrobial activity against a range of tested organisms. Some of these compounds exhibited comparable or even higher efficiency than selected standards (Shams et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are mercury (II) ions and biothiols . Mercury (II) ions are toxic and can cause serious health problems, while biothiols, such as cysteine, play crucial roles in biological systems .
Mode of Action
The compound acts as a chemosensor for the rapid and selective detection of mercury (II) ions in water . When reacted with mercury (II) ions, the compound forms a 2:1 coordination complex, causing a shift in the UV absorption peak and turning on a highly selective fluorescence emission . The compound can also detect biothiols, as they preferentially coordinate the mercury ions of the complex, causing dissociation of the complex .
Biochemical Pathways
The compound affects the biochemical pathways involving mercury (II) ions and biothiols. By binding to mercury (II) ions, it helps detect their presence in water . Additionally, it can detect biothiols by causing a color change when they displace mercury ions from the complex .
Result of Action
The result of the compound’s action is the detection of mercury (II) ions and biothiols. The compound changes color when it reacts with these targets, providing a visual indication of their presence .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. The compound has been shown to be highly selective for mercury (ii) ions and biothiols, suggesting that it can function effectively in complex environments .
properties
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-7-9-19-18(13-16)23-21(28-19)24(14-15-5-2-3-11-22-15)20(25)10-8-17-6-4-12-27-17/h2-13H,14H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWBZRJXMGVAD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)
![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)
![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)





![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)
![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
